sphinga-4E,8Z-dienine
sphinga-4E,8Z-dienine
Brand Name:
Vulcanchem
CAS No.:
41679-33-8
VCID:
VC21214204
InChI:
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1
SMILES:
CCCCCCCCCC=CCCC=CC(C(CO)N)O
Molecular Formula:
C18H35NO2
Molecular Weight:
297.5 g/mol
sphinga-4E,8Z-dienine
CAS No.: 41679-33-8
Cat. No.: VC21214204
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41679-33-8 |
|---|---|
| Molecular Formula | C18H35NO2 |
| Molecular Weight | 297.5 g/mol |
| IUPAC Name | (2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol |
| Standard InChI | InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1 |
| Standard InChI Key | RTQVJTLVVBJRJG-NZDSQIAKSA-N |
| Isomeric SMILES | CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O |
| SMILES | CCCCCCCCCC=CCCC=CC(C(CO)N)O |
| Canonical SMILES | CCCCCCCCCC=CCCC=CC(C(CO)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator